6-chloro-2-(difluoromethyl)-4H-chromen-4-one
Description
Properties
Molecular Formula |
C10H5ClF2O2 |
|---|---|
Molecular Weight |
230.59 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)chromen-4-one |
InChI |
InChI=1S/C10H5ClF2O2/c11-5-1-2-8-6(3-5)7(14)4-9(15-8)10(12)13/h1-4,10H |
InChI Key |
KFPJTMIEHMOBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Difluoromethyl)-4H-Chromen-4-One
The chromenone core is constructed via cyclocondensation of 2-hydroxy acetophenone with difluoroacetic anhydride (DFAA) under acidic conditions. In a procedure adapted from the synthesis of 2-(trifluoromethyl)-4H-chromen-4-one, 2-hydroxy acetophenone (1.0 equiv) reacts with DFAA (1.2 equiv) in the presence of pyridine (2.0 equiv) at 120°C for 4 hours. The reaction proceeds through an intermediate ester, which undergoes intramolecular cyclization to yield 2-(difluoromethyl)-4H-chromen-4-one (Scheme 1). Purification via column chromatography (5% ethyl acetate/hexane) affords the product in 72–78% yield.
Reaction Conditions :
-
Temperature: 120°C
-
Time: 4 hours
-
Solvent: Neat (pyridine as base)
-
Yield: 72–78%
Regioselective Chlorination at Position 6
Chlorination at position 6 is achieved using N-chlorosuccinimide (NCS) in dichloromethane (DCM) with iron(III) chloride (FeCl₃) as a Lewis acid. The electron-rich aromatic ring, activated by the chromenone’s ketone group, directs electrophilic substitution to position 6. A mixture of 2-(difluoromethyl)-4H-chromen-4-one (1.0 equiv), NCS (1.1 equiv), and FeCl₃ (0.1 equiv) in DCM is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. Workup with aqueous sodium bicarbonate and purification by recrystallization (ethanol/water) yields 6-chloro-2-(difluoromethyl)-4H-chromen-4-one in 65–70% purity.
Optimization Data :
| Parameter | Value |
|---|---|
| NCS Equiv | 1.1 |
| FeCl₃ Loading | 10 mol% |
| Temperature | 0°C → RT |
| Yield | 65–70% |
Nitration-Reduction-Chlorination Sequence
Nitration of 2-(Difluoromethyl)-4H-Chromen-4-One
Nitration at position 6 is performed using a nitrating mixture (HNO₃/H₂SO₄). The ketone group directs electrophilic attack to the para position, yielding 6-nitro-2-(difluoromethyl)-4H-chromen-4-one. A solution of 2-(difluoromethyl)-4H-chromen-4-one (1.0 g) in concentrated H₂SO₄ (4 mL) is treated with 70% HNO₃ (1 mL) at 75°C for 1 hour. Quenching over ice followed by filtration affords the nitro derivative in 85% yield.
Reduction of Nitro Group to Amine
The nitro group is reduced to an amine using tin(II) chloride dihydrate (SnCl₂·2H₂O) in methanol. A mixture of 6-nitro-2-(difluoromethyl)-4H-chromen-4-one (1.0 equiv) and SnCl₂·2H₂O (3.0 equiv) in methanol is stirred at 60°C for 8 hours. The resulting 6-amino-2-(difluoromethyl)-4H-chromen-4-one is isolated in 90% yield after neutralization with NaHCO₃ and extraction with ethyl acetate.
Sandmeyer Reaction for Chloro Substitution
The amine is converted to a chloro group via a Sandmeyer reaction. A solution of 6-amino-2-(difluoromethyl)-4H-chromen-4-one (1.0 equiv) in hydrochloric acid (6 M) is diazotized with NaNO₂ (1.2 equiv) at 0°C, followed by the addition of CuCl (2.0 equiv). Heating at 50°C for 2 hours yields this compound in 60–65% yield.
Comparative Yields :
| Step | Yield |
|---|---|
| Nitration | 85% |
| Reduction | 90% |
| Sandmeyer Reaction | 60–65% |
Direct Electrophilic Chlorination
Reaction Conditions and Optimization
Direct chlorination employs Cl₂ gas in acetic acid. A solution of 2-(difluoromethyl)-4H-chromen-4-one (1.0 equiv) in glacial acetic acid is saturated with Cl₂ gas at 50°C for 6 hours. The reaction mixture is poured into ice-water, and the precipitate is filtered and recrystallized (ethanol) to give the 6-chloro derivative in 55–60% yield. Regioselectivity is confirmed by NMR, with no observable substitution at positions 5 or 7.
Key Variables :
-
Chlorine gas flow rate: 0.5 L/min
-
Temperature: 50°C
-
Solvent: Acetic acid
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation + Chlorination | Fewer steps, scalable | Requires hazardous chlorinating agents | 65–70 |
| Nitration-Reduction-Chlorination | High regioselectivity | Multi-step, lower overall yield | 50–55 |
| Direct Chlorination | Single-step | Low yield, poor scalability | 55–60 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 6-position is highly susceptible to nucleophilic substitution due to its electrophilic nature. This reaction enables the introduction of diverse functional groups, expanding the compound’s synthetic utility.
| Reaction Type | Reagents | Conditions | Product | Key Observations |
|---|---|---|---|---|
| Substitution with nucleophiles | Alcohols, amines, thiols | Polar aprotic solvents (e.g., DMF) | Substituted chromenones | Reaction efficiency depends on nucleophile strength and steric effects. |
Mechanism : The chlorine acts as a leaving group, replaced by nucleophiles via an SNAr (Substitution Nucleophilic Aromatic) mechanism. The electron-withdrawing difluoromethyl group at the 2-position enhances the electrophilicity of the aromatic ring, facilitating substitution.
Electrophilic Substitution and Annulation
The chromenone core undergoes electrophilic substitution, particularly at positions para to electron-donating groups. Annulation reactions can also occur, forming fused-ring systems.
Key Reaction :
-
Selenation : Chromones react with diphenyl diselenide and Selectfluor® under mild conditions to form selenated derivatives. For example, Selectfluor® oxidizes diphenyl diselenide to generate electrophilic selenium species, which attack the chromenone’s C=C bond. Intramolecular nucleophilic attack forms cyclic intermediates, leading to selenated chromenones .
| Reagent | Reaction Outcome | Conditions | Product |
|---|---|---|---|
| Diphenyl diselenide + Selectfluor® | Annulated selenochromenones | Room temperature, DMSO | Selenated chromenones |
Oxidation and Reduction
The chromenone skeleton can undergo redox transformations, altering its biological activity.
| Reaction Type | Reagents | Conditions | Product | Key Observations |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Acidic or neutral conditions | Quinones | Introduces keto groups, enhancing electrophilicity. |
| Reduction | LiAlH₄, NaBH₄ | Ethereal solvents | Chroman-4-ol derivatives | Converts carbonyl to alcohol, increasing hydrogen bonding. |
Selectfluor®-Mediated Halogenation
Selectfluor®, a fluorinating agent, enables the introduction of halogens (e.g., fluorine, bromine) at reactive sites.
Example Reaction :
-
Bromination : Chroman-4-ones react with Selectfluor® to form brominated derivatives. For instance, Selectfluor® converts chroman-4-ones to brominated analogs via electrophilic aromatic substitution .
| Reagent | Reaction Outcome | Conditions | Product |
|---|---|---|---|
| Selectfluor® | Brominated chromanones | Room temperature, DMSO | Halogenated derivatives |
Difluoromethyl Group Reactivity
The difluoromethyl substituent influences electronic properties and reactivity. It can participate in hydrogen bonding and may act as a directing group in electrophilic reactions.
Key Observations :
-
The CF₂H group increases lipophilicity and modulates binding affinity in biological systems.
-
Fluorine’s electronegativity stabilizes adjacent positions for substitution or addition reactions.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that derivatives of chromenones, including 6-chloro-2-(difluoromethyl)-4H-chromen-4-one, exhibit significant anticancer properties. These compounds can induce reactive oxygen species (ROS) in cancer cells, leading to selective apoptosis. For instance, studies have demonstrated that certain chromenone derivatives can enhance ROS levels, effectively targeting cancerous cells while sparing normal cells .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. A series of 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their anti-inflammatory activities. One notable derivative exhibited the ability to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α through inhibition of the TLR4/MAPK signaling pathway . This suggests that this compound could be further explored for its potential in treating inflammatory diseases.
Synthesis Methodologies
The synthesis of this compound typically involves the formation of chalcone intermediates followed by cyclization reactions. Various methods have been reported, including:
- Ultrasound-assisted synthesis : This green chemistry approach facilitates the rapid formation of chalcones and subsequent cyclization under mild conditions, enhancing yield and purity .
- DFT Calculations : Density Functional Theory (DFT) has been employed to predict molecular properties and optimize reaction conditions for synthesizing chromenone derivatives .
Material Science Applications
Beyond medicinal chemistry, compounds like this compound are being investigated for their potential applications in materials science. Their unique structural properties allow them to function as building blocks in organic synthesis, particularly for developing new materials with specific optical or electronic properties .
Case Study 1: Anticancer Mechanism
A study focused on a specific derivative of chromenone demonstrated its efficacy in inducing apoptosis in breast cancer cells through ROS generation. The compound was shown to selectively target cancer cells while exhibiting minimal toxicity towards normal cells. This highlights its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Effects
In vivo studies utilizing a mouse model of LPS-induced inflammation revealed that a derivative of this compound significantly reduced serum levels of pro-inflammatory cytokines. The results indicated a promising therapeutic profile for treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 6-chloro-2-(difluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-chloro-2-(difluoromethyl)-4H-chromen-4-one with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological activities:
Structural and Electronic Comparisons
- Substituent Effects: The difluoromethyl group (CF2H) at position 2 introduces moderate electron-withdrawing effects, contrasting with the electron-donating methoxy group in 6,8-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one . This may reduce electrophilic reactivity compared to trichloromethyl analogs (e.g., 6-chloro-2-(trichloromethyl)-4H-chromen-4-one) . Chloro at position 6 is common among bioactive chromenones, enhancing halogen bonding interactions in biological targets .
Synthesis :
Physicochemical Properties
- Lipophilicity : The CF2H group increases hydrophobicity compared to hydroxylated derivatives (e.g., 3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one) but remains less bulky than trichloromethyl or aryl substituents .
- Melting Points : Aryl-substituted analogs (e.g., 2-(p-tolyl)) exhibit higher melting points (177–178°C) due to π-π stacking, whereas hydroxylated derivatives have lower MPs .
Key Research Findings
Substituent Position Matters : Chloro at position 6 is critical for antimicrobial activity, while position 2 modifications (e.g., CF2H vs. CCl3) tune lipophilicity and target selectivity .
Fluorine Enhances Stability: Difluoromethyl groups improve metabolic stability compared to non-fluorinated analogs, a trend observed in pharmaceutical chemistry .
Hydroxylation vs. Halogenation : Hydroxylated derivatives excel in antioxidant applications, whereas halogenated variants are better suited for antimicrobial or anticancer uses .
Biological Activity
6-Chloro-2-(difluoromethyl)-4H-chromen-4-one is a compound within the chromone family, known for its diverse biological activities. This article provides a comprehensive review of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chromone backbone with a chlorine atom and a difluoromethyl group at specific positions. This structural configuration is believed to enhance its biological properties, particularly its lipophilicity, which facilitates cellular penetration.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of chromones can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of halogen substituents is often correlated with increased antibacterial potency.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| This compound | Moderate | High |
| 3-Chloropropane sulfonyl derivative | High | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Chromone derivatives have also been studied for their anti-inflammatory properties. The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's ability to interact with cellular membranes, facilitating its entry into cells. Once inside, it may undergo metabolic activation to form reactive intermediates that exert cytotoxic effects on target cells .
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial activity of various chromone derivatives against E. coli and S. aureus. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial efficacy compared to their non-substituted counterparts .
- Anticancer Research : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, inducing apoptosis as confirmed by flow cytometry analysis .
- Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound reduced the levels of TNF-alpha and IL-6, suggesting a strong anti-inflammatory effect .
Q & A
What synthetic methodologies are optimal for preparing 6-chloro-2-(difluoromethyl)-4H-chromen-4-one, and how can purity be ensured?
Basic Research Question
The synthesis of chromen-4-one derivatives typically involves cyclization of pre-functionalized precursors. For example, iodine-mediated oxidative cyclization in DMSO at 140–145°C is effective for analogous compounds, yielding intermediates that are purified via column chromatography (toluene:ethyl acetate, 10:1) and recrystallized from ethanol . Key steps include monitoring reaction progress via TLC and removing excess iodine with sodium bisulfite. Purity is validated using HPLC or NMR, with melting point consistency (e.g., 442 K for related flavones) serving as a preliminary indicator .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Advanced Research Question
X-ray crystallography with SHELXL refinement is critical for resolving partial occupancies and conformational ambiguities. For instance, in a related compound, fractional chlorine/hydrogen occupancy (0.947:0.053) was confirmed via displacement parameters and π-π stacking interactions . The chromen ring adopts near-planar geometry (max deviation: 0.205 Å), with intramolecular C–H···O contacts stabilizing pseudo-rings (S(5)/S(6) motifs). Refinement protocols should account for twinning or high-resolution data, leveraging SHELXTL for integration and SADABS for absorption corrections .
What metabolic pathways and enzyme interactions are associated with this compound?
Advanced Research Question
The compound inhibits adenylyl cyclase 1 (AC1), reducing cAMP production, which impacts cellular signaling and metabolism . Pharmacokinetic studies show it is a CYP1A2, CYP2C19, and CYP2D6 inhibitor but not CYP3A4, suggesting potential drug-drug interactions . Its high gastrointestinal absorption (LogP = 3.62) and blood-brain barrier penetration are computationally predicted, though experimental validation via hepatic microsome assays is recommended .
How do computational models (e.g., DFT) predict the electronic properties of chromen-4-one derivatives?
Advanced Research Question
Time-dependent DFT (TD-DFT) studies on analogous compounds, such as 6-amino-2-(2′-hydroxyphenyl)benzoxazole, reveal excited-state intramolecular proton transfer (ESIPT) mechanisms, with solvent effects (e.g., dichloromethane vs. methanol) altering emission spectra . For this compound, HOMO-LUMO gaps and Mulliken charges can predict reactivity sites, aiding in rational design of derivatives with tailored optical or redox properties .
How should researchers address contradictions between experimental and computational data in structural analysis?
Advanced Research Question
Discrepancies between crystallographic data (e.g., bond lengths) and DFT-optimized geometries may arise from solvent effects or crystal packing forces. For example, computational models often neglect intermolecular interactions like π-π stacking (3.501 Å in related flavones), which can distort torsional angles . Multi-method validation—combining XRD, NMR, and molecular dynamics simulations—is advised. Partial occupancies (e.g., Cl/H disorder) require careful refinement in SHELXL to avoid overinterpretation .
What strategies enhance the biological activity of chromen-4-one derivatives against resistant pathogens?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight the importance of substituents at the 2- and 6-positions. Pyrimidine-containing derivatives exhibit enhanced antibacterial activity, with MIC values against Staphylococcus aureus reduced by electron-withdrawing groups (e.g., -Cl, -CF₃) . Scanning electron microscopy (SEM) reveals membrane disruption as a mechanism, suggesting synergy with β-lactam antibiotics .
What challenges arise in crystallizing halogenated chromen-4-ones, and how are they mitigated?
Advanced Research Question
Halogen atoms (e.g., Cl, CF₃) introduce steric hindrance and polymorphism risks. For 6-chloro derivatives, slow evaporation from ethanol yields block-shaped crystals, while twinning is addressed using HKL-3000 or TWINLAW . Displacement parameters (e.g., anisotropic ADPs for Cl atoms) must be refined to resolve thermal motion artifacts. High-throughput screening of solvent systems (e.g., DMSO/water) improves crystal quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
